molecular formula C15H23NO2 B8594476 4-Benzyl-1-(2,3-dihydroxypropyl)piperidine

4-Benzyl-1-(2,3-dihydroxypropyl)piperidine

Cat. No.: B8594476
M. Wt: 249.35 g/mol
InChI Key: LIFIPQVFRVSHMC-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2,3-dihydroxypropyl)piperidine is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)propane-1,2-diol

InChI

InChI=1S/C15H23NO2/c17-12-15(18)11-16-8-6-14(7-9-16)10-13-4-2-1-3-5-13/h1-5,14-15,17-18H,6-12H2

InChI Key

LIFIPQVFRVSHMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(CO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Benzyl-1-(2,3-dihydroxypropyl)piperidine. A solution of 4-(4-Benzyl-piperidin-1-yl)-2,2-dimethyl-1,3-dioxolane (0.65 g) in methanolic HBr (1.0 M, 20 mL) was prepared. The solution was stirred at 25° C. for 2 h then was concentrated in vacuo. The resulting crude product was dissolved in water (50 mL), washed with ether (20 mL), made basic with saturated NaHCO3 (20 mL) and extracted with CH2Cl2 (3×30 mL). The crude compound was purified by trituration with EtOAc (5 mL) for 2 h to give the title compound as a colorless solid (0.45 g, 80%): mp 92-94oC; 1H NMR (CDCl3) δ 1.15-1.40 (m, 2H), 1.45-1.65 (m, 1H), 1.64 (bd, J=13.5 Hz, 2H), 1.92 (t, J=11.4 Hz, 1H), 2.20 (t, J=11.4 Hz, 1H), 2.30 (dd, J=3.9 and 12.3 Hz, 1H), 2.45-2.60 (m, 3H), 2.81 (bd, J=11.4 Hz, 1H), 2.98 (bd, J=11.1 Hz, 1H), 3.65-3.85 (m, 2H), 7.14 (d, J=7.2 Hz, 2H), 7.20 (d, J=6.9 Hz, 1H), 7.28 (t, J=7.2 Hz, 2 H; MS (m/z) 249, 232, 218, 188, 91. Anal. Calcd for C15H23NO2: C, 72.25; H, 9.30; N, 5.62. Found C, 72.19; H, 9.43; N, 5.75.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

2,2-Dimethyl-4-tosylmethyl-1,3-dioxolane. To a solution of solketal (2.00 mL, 16.0 mmol) in CH2Cl2 (50 mL) was added Et3N (4.50 mL, 32 mmol). A solution of p-toluensulfonyl chloride (4.30 g, 22 mmol) in CH2Cl2 (30 mL) was then added dropwise at 0° C. The resulting solution was stirred at 25° C. for 6 h, then. was diluted with CH2Cl2 (50 mL). This solution was washed with HCl (5%, 100 mL) and brine (100 mL), dried and concentrated in vacuo to afford the crude product. This was purified by flash-chromatography on silica gel using EtOAc/n-hexane as eluant to give the title compound as a colorless oil (2.03 g, 45%): 1H NMR (CDCl3) δ 1.31 (s, 3H), 1.34 (s, 3H), 2.45 (s, 3H), 3.77 (q, J=5.1 and 8.7 Hz, 1H), 3.90-4.10 (m, 3H), 4.28 (p, J=5.7 Hz, 1H), 7.35 (d, J=8.1 Hz, 2H), 7.80 (d, J=8.1 Hz, 2H);
Name
2,2-Dimethyl-4-tosylmethyl-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
45%

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